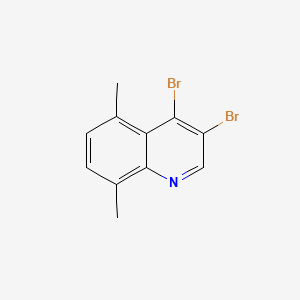

3,4-Dibromo-5,8-dimethylquinoline

Description

3,4-Dibromo-5,8-dimethylquinoline is a halogenated quinoline derivative featuring bromine atoms at positions 3 and 4, along with methyl groups at positions 5 and 6. This compound is primarily utilized in industrial and scientific research, as noted in its Safety Data Sheet (SDS) . However, critical physicochemical properties (e.g., solubility, melting point) and toxicity data remain unspecified in available literature, highlighting a gap in its characterization . Its structural uniqueness lies in the combination of bromine and methyl substituents, which may influence reactivity, stability, and biological activity compared to other quinoline derivatives.

Properties

CAS No. |

1208501-75-0 |

|---|---|

Molecular Formula |

C11H9Br2N |

Molecular Weight |

315.008 |

IUPAC Name |

3,4-dibromo-5,8-dimethylquinoline |

InChI |

InChI=1S/C11H9Br2N/c1-6-3-4-7(2)11-9(6)10(13)8(12)5-14-11/h3-5H,1-2H3 |

InChI Key |

FNHMITYFQYOGGX-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C(C=C1)C)N=CC(=C2Br)Br |

Synonyms |

3,4-Dibromo-5,8-dimethylquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Substitution Patterns and Structural Effects

a. 6,8-Dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline (4d)

- Structure : Bromines at positions 6 and 8, methoxy groups at positions 4 and 2-phenyl.

- Synthesis: Prepared via iodine-mediated cyclization in methanol with a 65% yield .

- Key Differences: The 6,8-dibromo substitution in 4d contrasts with the 3,4-dibromo arrangement in the target compound. Methoxy and phenyl groups in 4d introduce steric bulk and electron-donating effects absent in 3,4-Dibromo-5,8-dimethylquinoline.

b. 6,8-Dibromoquinoline Derivatives

- Structure: Bromines at positions 6 and 8; derivatives include dimethoxy (6) and cyano-substituted analogs .

- Synthesis: Produced via bromination of 1,2,3,4-tetrahydroquinoline followed by metal–bromine exchange or nucleophilic substitution .

- Key Differences: The 6,8-dibromo derivatives exhibit distinct regioselectivity in reactions (e.g., methoxylation at position 4 in 4d vs. positions 6 and 8 in dimethoxyquinoline 6). The 3,4-dibromo compound’s methyl groups at positions 5 and 8 may enhance lipophilicity compared to methoxy or cyano substituents in analogs.

c. 8-Methylkynurenic Acid Derivatives

- Structure : Features a hydroxy group at position 4 and methyl at position 8 .

- Key Differences: The absence of bromine and presence of a carboxylic acid group in this older derivative (synthesized in 1928) limits direct comparison but underscores the diversity of quinoline modifications for biological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.